2-acetyl-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with an acetyl group at the 2-position and a carboxylic acid group at the 5-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles under mild conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the oxidative decarboxylation of carboxylic acids to form aldehydes, which then undergo condensation with imidamides .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, alcohols, and other functionalized derivatives .
Scientific Research Applications
2-Acetyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of agrochemicals, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 2-acetyl-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group and imidazole ring play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
- 1H-Imidazole-2-carboxylic acid
- 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic acid
- 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid
Uniqueness: 2-Acetyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1314916-26-1 |
---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-acetyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-3(9)5-7-2-4(8-5)6(10)11/h2H,1H3,(H,7,8)(H,10,11) |
InChI Key |
PLFXGOMVNBKGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.